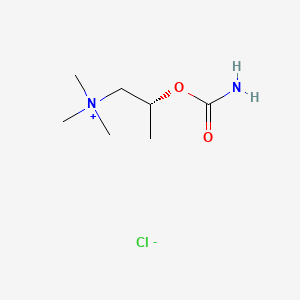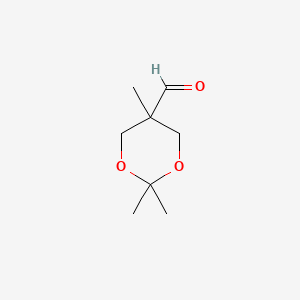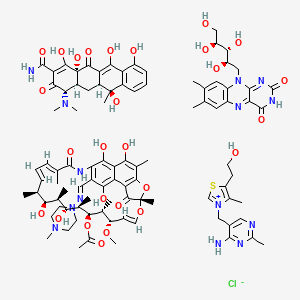
(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Übersicht
Beschreibung
(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride (CTPC) is an organic compound with a molecular formula C7H16ClN2O2. It is a colorless, odorless, and crystalline solid with a melting point of 190–193 °C. CTPC is a quaternary ammonium salt, which means that it contains a positively charged nitrogen atom surrounded by four methyl groups. It is soluble in water, methanol, and ethanol, and is used in a variety of applications, including as an antiseptic, disinfectant, and preservative.
Wissenschaftliche Forschungsanwendungen
Enantiomer Separation and Synthesis of Derivatives
- (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, also known as (R)-carnitine hydrochloride, was synthesized through lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile. The enzymatic resolution provided optically pure derivatives, demonstrating its potential in chiral chemistry and the synthesis of biologically active compounds (Kamal et al., 2007).
Intramolecular Hydrogen Bonds and Solubility in Aqueous Solutions
- Research on anthraquinone-based redox active materials for aqueous organic redox flow batteries showed that intramolecular hydrogen bonds significantly influence the solubility of these materials in water. The study emphasized the importance of molecular structure in determining solubility and stability in aqueous environments, which is crucial for the development of efficient and stable energy storage systems (Xia et al., 2021).
Crystal Structure and Prodrug Potential
- A novel hydrochloride quaternary ammonium salt, structurally related to (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, was synthesized and its crystal structure was determined. This research provided insights into the molecular architecture of such compounds, highlighting their potential as prodrugs due to their unique structural features (Xiao, 2008).
Amination Reactions Mediated by Palladium/Imidazolium Salt Systems
- The compound has been studied as part of mechanistic investigations in the field of organic synthesis, specifically in amination reactions of aryl halides with nitrogen-containing reagents. These reactions are fundamental in the synthesis of a wide range of organic compounds, and the research contributes to understanding the role of various catalysts and reaction conditions in optimizing these processes (Grasa et al., 2001).
Eigenschaften
IUPAC Name |
[(2R)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMYXBSBOVVBH-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669845 | |
| Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
CAS RN |
944538-49-2 | |
| Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research tell us about how (R)-bethanechol interacts with muscarinic receptors compared to its racemic mixture and (S)-enantiomer?
A1: The research paper you provided, "The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum" [], investigates the specific actions of (R)-bethanechol on muscarinic receptors in the guinea pig ileum, comparing its effects to the racemic mixture and the (S)-enantiomer. The study likely dives deeper into the specific binding sites, signal transduction pathways, and potential differences in their activation of pre- and postjunctional muscarinic receptors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)








